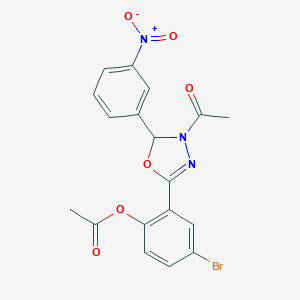
21,22-Dihydrostrychnine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21,22-Dihydrostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine and has a similar chemical structure. 21,22-Dihydrostrychnine has been a topic of interest in scientific research due to its potential use in medicine and its unique properties.
作用机制
The mechanism of action of 21,22-Dihydrostrychnine is similar to that of strychnine. It acts as an antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. By blocking the glycine receptor, 21,22-Dihydrostrychnine can reduce the activity of inhibitory neurons, leading to an increase in excitatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 21,22-Dihydrostrychnine are similar to those of strychnine. It can cause muscle spasms, convulsions, and respiratory failure. In low doses, it has been shown to have analgesic and anticonvulsant effects.
实验室实验的优点和局限性
One advantage of using 21,22-Dihydrostrychnine in lab experiments is its unique properties. It has been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
One limitation of using 21,22-Dihydrostrychnine in lab experiments is its toxicity. It can cause muscle spasms, convulsions, and respiratory failure in high doses. Therefore, it must be handled with care in the lab.
未来方向
There are several future directions for the study of 21,22-Dihydrostrychnine. One direction is the further exploration of its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Another direction is the study of its mechanism of action. By understanding how 21,22-Dihydrostrychnine blocks the glycine receptor, researchers can develop new drugs that target this receptor.
Conclusion:
In conclusion, 21,22-Dihydrostrychnine is a chemical compound that has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms. While it has unique properties, its toxicity must be handled with care in the lab. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of 21,22-Dihydrostrychnine is a complex process that involves several steps. The starting material for the synthesis is strychnine, which is a natural product isolated from the seeds of the Strychnos nux-vomica tree. The synthesis involves the reduction of strychnine to produce 21,22-Dihydrostrychnine.
科学研究应用
21,22-Dihydrostrychnine has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, 21,22-Dihydrostrychnine has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
属性
CAS 编号 |
15006-14-1 |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
(4S,4aS,5aS,8aR,13aS,15aS,15bR)-3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2/t12-,13+,16+,17+,19+,20+,21-/m1/s1 |
InChI 键 |
LUMNFZCZEDAQNJ-QDPSZFTISA-N |
手性 SMILES |
C1CO[C@H]2CC(=O)N3[C@H]4[C@H]2[C@@H]5[C@H]1CN6CC[C@]4([C@@H]6C5)C7=CC=CC=C73 |
SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
规范 SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)


acetate](/img/structure/B228245.png)



![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)